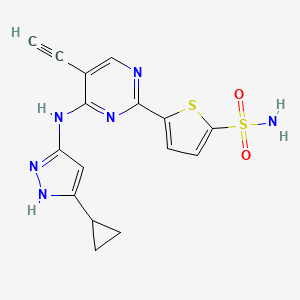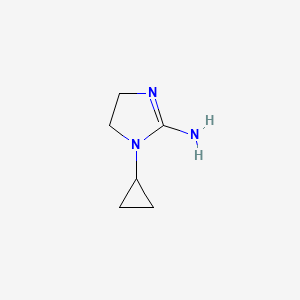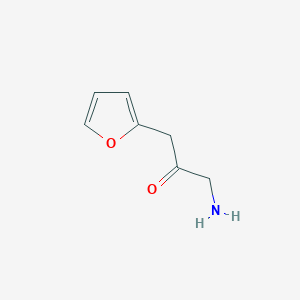
1-Amino-3-(furan-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(furan-2-yl)propan-2-one is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(furan-2-yl)propan-2-one can be achieved through several methods. One common approach involves the reaction of furan derivatives with appropriate amines under controlled conditions. For instance, the bioreduction of 1-(furan-2-yl)propan-1-one using biocatalysts like Lactobacillus paracasei BD101 has been reported to yield high purity products .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts in industrial settings is gaining traction due to their efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(furan-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction could produce 1-(furan-2-yl)propan-1-ol .
Scientific Research Applications
1-Amino-3-(furan-2-yl)propan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-3-(furan-2-yl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(Furan-2-yl)propan-1-one: A closely related compound used in similar applications.
3-Amino-3-(furan-2-yl)propan-1-ol: Another furan derivative with potential biological activities.
Uniqueness: 1-Amino-3-(furan-2-yl)propan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-amino-3-(furan-2-yl)propan-2-one |
InChI |
InChI=1S/C7H9NO2/c8-5-6(9)4-7-2-1-3-10-7/h1-3H,4-5,8H2 |
InChI Key |
HXDZBAYIWSANKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


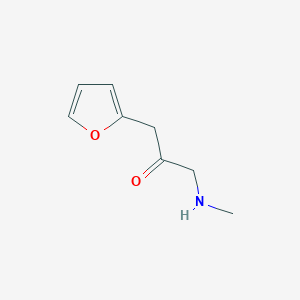
![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)

methanol](/img/structure/B13182039.png)
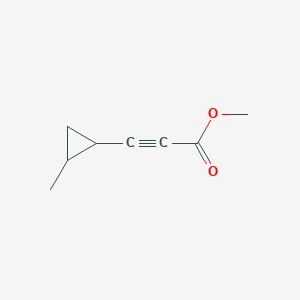
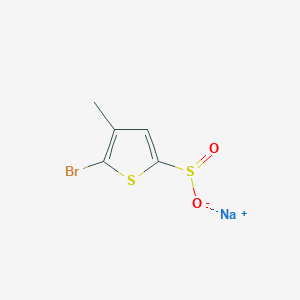
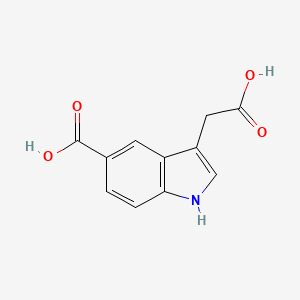
![{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13182056.png)
![1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B13182065.png)
![Methyl 2,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13182070.png)
